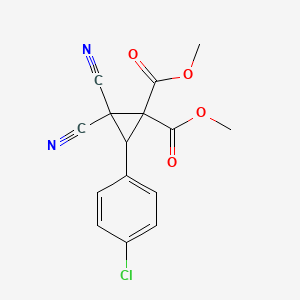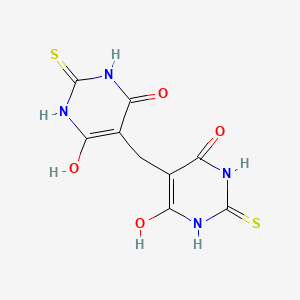![molecular formula C21H17BrN4O2 B14947307 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization and protection. The structure of this compound includes a benzotriazole moiety, which is known for its ability to absorb ultraviolet light, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, leading to the formation of benzotriazole.
Attachment of the Phenoxy Group: The next step involves the introduction of the phenoxy group. This can be achieved by reacting the benzotriazole with 4-methylphenol in the presence of a suitable base.
Acetylation: The phenoxy-substituted benzotriazole is then acetylated using acetic anhydride to introduce the acetamide group.
Bromination: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-resistant plastics, rubbers, and paints.
Mécanisme D'action
The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide primarily involves the absorption of ultraviolet light by the benzotriazole moiety. This absorption prevents UV light from reaching the underlying material, thereby protecting it from UV-induced degradation. The compound may also interact with molecular targets involved in UV-induced damage pathways, providing additional protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Similar structure with different substituents, used for UV protection.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol: Known for its high UV absorption efficiency.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which provides a balance of UV absorption and chemical reactivity. This makes it particularly effective in applications requiring both UV protection and chemical stability.
Propriétés
Formule moléculaire |
C21H17BrN4O2 |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-6-11-20(28-13-21(27)23-16-9-7-15(22)8-10-16)19(12-14)26-24-17-4-2-3-5-18(17)25-26/h2-12H,13H2,1H3,(H,23,27) |
Clé InChI |
AQZWFRWKFFUMRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)



![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)
![Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14947258.png)


![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
![N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B14947275.png)

![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
